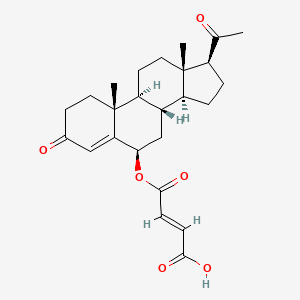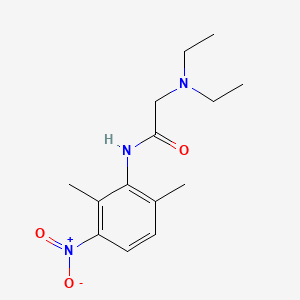
5-Hydroxy Leflunomide-d4 (Metabolite M2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Leflunomide-d4 (Metabolite M2) is a labeled compound of 5-Hydroxy Leflunomide, which is a metabolite of Leflunomide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research. The compound has a molecular formula of C12H5D4F3N2O3 and a molecular weight of 290.23 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Leflunomide. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is tightly controlled to ensure consistency and quality of the final product. Quality assurance measures, such as strict process parameter control and batch testing, are implemented to meet the high standards required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Leflunomide-d4 (Metabolite M2) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Hydroxy Leflunomide-d4 (Metabolite M2) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental research to study the fate of chemicals in the environment
Mécanisme D'action
The mechanism of action of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves its interaction with specific molecular targets and pathways. As a metabolite of Leflunomide, it is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as those found in certain cancers and autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy Leflunomide: The non-labeled version of the compound.
Leflunomide: The parent compound from which 5-Hydroxy Leflunomide is derived.
Teriflunomide: Another metabolite of Leflunomide with similar biological activity
Uniqueness
5-Hydroxy Leflunomide-d4 (Metabolite M2) is unique due to its isotopic labeling with deuterium. This labeling allows for more precise tracking and analysis in metabolic studies, providing valuable insights into the compound’s behavior and interactions in biological systems.
Propriétés
Numéro CAS |
1794789-76-6 |
|---|---|
Formule moléculaire |
C12H9F3N2O3 |
Poids moléculaire |
290.235 |
Nom IUPAC |
5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D |
Clé InChI |
PDBLFERZFMEGMZ-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO |
Synonymes |
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)












